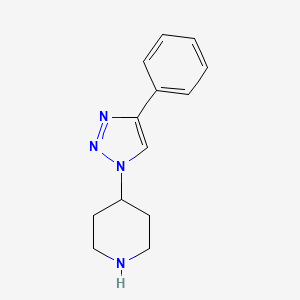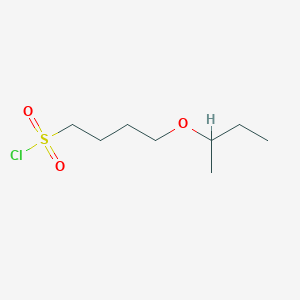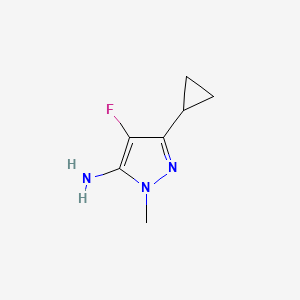
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is an organic compound with the molecular formula C8H7BrClFO2S. It is a sulfonyl chloride derivative, characterized by the presence of bromine and fluorine atoms on the phenyl ring, which imparts unique chemical properties to the compound .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride typically involves the sulfonylation of 1-(3-Bromo-4-fluorophenyl)ethane. This process can be achieved through the reaction of the corresponding sulfonyl chloride with the phenyl derivative under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve large-scale sulfonylation reactions, utilizing automated reactors and precise temperature control to ensure high yield and purity. The process is optimized to minimize by-products and maximize efficiency .
Analyse Des Réactions Chimiques
Types of Reactions: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted by nucleophiles such as amines, alcohols, and thiols, leading to the formation of sulfonamides, sulfonates, and sulfonothioates, respectively.
Reduction Reactions: The compound can be reduced to the corresponding sulfonyl hydride using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: Oxidation of the compound can yield sulfonic acids or sulfonyl fluorides, depending on the oxidizing agent used.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, thiols
Reducing Agents: Lithium aluminum hydride (LiAlH4)
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)
Major Products Formed:
Sulfonamides: Formed by reaction with amines
Sulfonates: Formed by reaction with alcohols
Sulfonothioates: Formed by reaction with thiols
Sulfonic Acids: Formed by oxidation
Applications De Recherche Scientifique
1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic, making it susceptible to nucleophilic attack. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. For example, in biological systems, the compound may react with nucleophilic residues in proteins, leading to covalent modification and potential changes in protein function .
Comparaison Avec Des Composés Similaires
- 1-(4-Bromo-3-fluorophenyl)ethane-1-sulfonyl chloride
- 1-(3-Bromo-4-fluorophenyl)methane-1-sulfonyl chloride
- 1-(3-Bromo-4-fluorophenyl)propane-1-sulfonyl chloride
Comparison: 1-(3-Bromo-4-fluorophenyl)ethane-1-sulfonyl chloride is unique due to the specific positioning of the bromine and fluorine atoms on the phenyl ring, which influences its reactivity and the types of reactions it undergoes. Compared to its analogs, this compound may exhibit different reactivity patterns and selectivity in chemical reactions, making it valuable for specific synthetic applications .
Propriétés
Formule moléculaire |
C8H7BrClFO2S |
|---|---|
Poids moléculaire |
301.56 g/mol |
Nom IUPAC |
1-(3-bromo-4-fluorophenyl)ethanesulfonyl chloride |
InChI |
InChI=1S/C8H7BrClFO2S/c1-5(14(10,12)13)6-2-3-8(11)7(9)4-6/h2-5H,1H3 |
Clé InChI |
QZSNFLCKRJQAMQ-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC(=C(C=C1)F)Br)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![[(3-Nitrophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B13526342.png)






